B1578792 Beta-Amyloid (12-28)

Beta-Amyloid (12-28)

Cat. No.: B1578792
M. Wt: 1955.2
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (12-28) is a useful research compound. Molecular weight is 1955.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (12-28) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (12-28) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Beta-Amyloid (12-28) is a peptide fragment of the beta-amyloid protein (Aβ) . It corresponds to amino acids 12-28 of the full-length Aβ protein . The Aβ protein is associated with Alzheimer's disease (AD), and the Beta-Amyloid (12-28) fragment has several applications in scientific research, particularly in studying the mechanisms of AD and developing potential therapeutic strategies .

Scientific Research Applications

Beta-Amyloid (12-28) has applications related to its role in Aβ aggregation, interaction with apolipoprotein E (apoE), and effects on memory processing .

Aβ Aggregation: Beta-Amyloid (12-28) contains a hydrophobic domain (residues 14–21) and a ß-turn (residues 22–28), which are important for the assembly of Aβ peptides into fibrils . It has been demonstrated that Aβ (11-28) and other fragments containing residues 17 to 20 or 30 to 35 enhance the aggregation of full-length Aβ (1-40), suggesting the importance of these regions in promoting Aβ aggregation .

ApoE Binding: Beta-Amyloid (12-28) represents a binding site for apolipoprotein E (apoE), a genetically inherited risk factor for Alzheimer's disease that promotes the aggregation of toxic Aβ . The interaction of apoE with residues 12 to 28 of Aβ plays a crucial role in the mechanism of Aβ pathology in AD .

Memory Processing: Studies have shown that Aβ (12-28) impairs memory processing when injected into limbic system structures . When injected into the amygdala, caudate, hippocampus, mammillary bodies, and septum, peptide 12-28 impaired retention with similar efficacy, but it was not amnestic upon thalamic injection . It is suggested that Aβ may exert dysregulatory cognitive effects by incoordination of K(+)-channel function in neurons, glia, and endothelial cells .

Case Studies

  • ApoE/β-Amyloid Binding Mitigation: A study by Sadowski, M. et al. found that a synthetic peptide blocking the apolipoprotein E/β-amyloid binding mitigates β-amyloid toxicity and fibril formation in vitro and reduces β-amyloid plaques in transgenic mice .
  • Aggregation Roles: Research by Liu, R. et al. suggests that residues 17–20 and 30–35 of beta-amyloid play critical roles in aggregation .
  • CLAC Binding: Osada, Y. found that CLAC binds to amyloid β peptides through the positively charged amino acid cluster within the collagenous domain 1 and inhibits the formation of amyloid fibrils .
  • S 24795 Therapeutic Agent: Wang, HY. et al. discovered that dissociating β-amyloid from α7 nicotinic acetylcholine receptor by a novel therapeutic agent, S 24795, normalizes α7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain .

Data Table

ChemistryDetails
Binding SiteRepresents a binding site for apolipoprotein E (apoE), a genetically inherited risk factor for Alzheimer's disease .
Hydrophobic DomainEncompasses a hydrophobic domain (residues 14–21) and a ß-turn (residues 22–28) which place two hydrophobic domains of Aß 14 to 21 and 29 to 40/42 opposite each other, allowing for the assembly of Aß peptides into fibrils .
Secondary StructureThe secondary structure of Aß (12- 28), a neutral peptide, is dominated by a-helix and random coil .
Aggregation EnhancementAß (11-28) and five other fragments enhanced aggregation of full length Aß (1-40). All of the peptides that enhance aggregation contained either residues 17 to 20 or 30 to 35, indicating the importance of these regions for promoting aggregation of full-length Aß .
In vivo dwell timeThe amyloid deposited in the mouse brain may be considerably more plastic than human amyloid, possibly as a consequence of a far shorter in vivo dwell time in mice, thus avoiding the extensive Aβ modification and cross-linking observed in human material .

Additional Notes

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Beta-Amyloid (12-28) that influence its aggregation behavior?

Beta-Amyloid (12-28) contains the hydrophobic "VFF" motif (positions 18–20), critical for self-assembly and fibril formation. Its solubility in water (1 mg/ml) and molecular weight (1955.20 g/mol) facilitate experimental handling, but aggregation kinetics depend on pH and ionic strength. At pH > 4, salt bridges stabilize β-sheet conformations, promoting fibrillization, whereas acidic conditions (pH 2.9) favor monomeric states . Sequence analysis (VHHQKLVFFAEDVGSNK) highlights charged residues (e.g., lysine, glutamic acid) that modulate electrostatic interactions during aggregation .

Q. How can Beta-Amyloid (12-28) be experimentally distinguished from full-length Aβ(1-42) in aggregation studies?

Beta-Amyloid (12-28) lacks the C-terminal hydrophobic domains of Aβ(1-42), resulting in slower fibril formation and distinct oligomer morphologies. Techniques like dynamic light scattering (DLS) or transmission electron microscopy (TEM) can differentiate aggregation states. For example, diffusion coefficients for Aβ(12-28) monomers and dimers follow the polynomial D(2.44320.1955C+0.0224C2)×1010m2/sD ≈ (2.4432 - 0.1955C + 0.0224C^2) \times 10^{-10} \, \text{m}^2/\text{s}, where CC is concentration, with monomer-dimer equilibrium detectable via NMR or fluorescence anisotropy .

Q. What in vivo models are appropriate for studying Beta-Amyloid (12-28)-induced neurotoxicity?

Intracerebroventricular administration in mice induces amnesia, as shown in studies where Aβ(12-28) disrupted memory retention. The "VFF" triad is necessary for this effect, suggesting region-specific neuronal dysfunction. Ethical protocols for animal studies must include rigorous dose standardization and behavioral assays (e.g., Morris water maze) to quantify cognitive deficits .

Advanced Research Questions

Q. How can contradictory data on Beta-Amyloid (12-28) aggregation kinetics be reconciled across studies?

Variability arises from differences in peptide purity, solvent conditions (e.g., buffer composition), and detection methods. For example, ELISA-based measurements of Aβ fragments exhibit inter-laboratory CVs of 12–28%, necessitating standardized protocols for peptide preparation and quality control (e.g., HPLC validation). Statistical tools like ANOVA or mixed-effects models can identify confounding variables .

Q. What experimental designs optimize reproducibility in Beta-Amyloid (12-28) dimerization studies?

Use isotopic labeling (e.g., SILK techniques) to track monomer-dimer exchange kinetics. Supplement primary data with raw diffusion coefficients and solvent parameters (e.g., D2O viscosity) in supporting information. Tabulate results using cell-based formats without color-coding or shading to align with journal guidelines .

Q. How do salt bridges in Aβ(12-28) stabilize β-sheet structures, and what computational methods validate these interactions?

Q. What statistical approaches resolve variability in Aβ(12-28) biomarker data from heterogeneous cohorts?

Apply pharmacokinetic modeling to Aβ turnover rates, fitting cohort data (e.g., ADNI datasets) using nonlinear regression. Address outliers via robust regression or bootstrapping. Report confidence intervals and effect sizes to distinguish biological variation from measurement error .

Q. Methodological Considerations

  • Data Reporting : Follow Beilstein Journal guidelines:
    • Include raw and processed data tables with Arabic numbering (e.g., Table 1: Aggregation kinetics at pH 7.4).
    • Use footnotes for non-standard abbreviations (e.g., DLS: dynamic light scattering) .
  • Ethical Compliance : For in vivo work, detail participant selection criteria (e.g., mouse strain, age) and justify sample sizes using power analysis .
  • Reproducibility : Upload NMR spectra, HPLC chromatograms, and simulation parameters as supplementary files. Reference these in the main text with hyperlinks .

Properties

Molecular Weight

1955.2

sequence

VHHQKLVFFAEDVGSNK

Origin of Product

United States

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